molecular formula C21H22ClNO3 B1613265 4'-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone CAS No. 898761-75-6

4'-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone

Cat. No. B1613265
M. Wt: 371.9 g/mol
InChI Key: NISADTRNAZOJOO-UHFFFAOYSA-N
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Description

“4’-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone” is a chemical compound . It is also known as “3-chloro-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone” with a CAS Number of 898761-73-4 . The compound has a molecular formula of C21H22ClNO3 .


Molecular Structure Analysis

The molecular structure of “4’-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone” is represented by the molecular formula C21H22ClNO3 . The InChI code for the compound is 1S/C21H22ClNO3/c22-18-5-4-17 (13-19 (18)23)20 (25)16-3-1-2-15 (12-16)14-24-8-6-21 (7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2 .

Scientific Research Applications

  • Microwave-assisted synthesis of substituted 4-chloro-8-methyl-2-phenyl-1,5-dioxa-2H-phenanthren-6-ones and their antimicrobial activity

    • Application: The compounds synthesized in this study were tested for their antimicrobial activity. The compounds 3e, 3f, and 3g were found to be potent against tested fungal and bacterial strains .
    • Method: The compounds were synthesized from substituted (E)-1-(7-Hydroxy-4-methyl-8-coumarinyl)-3-phenyl-2-propen-1-ones, 2a – o in good yield using the microwave-assisted Vilsmeier–Haack reaction .
    • Results: The compounds 3e, 3f, and 3g were found to be potent against tested fungal and bacterial strains .
  • Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities

    • Application: The synthesized compounds were evaluated for possible antioxidant activities. The coumarinic chalcone 4a has been found to be the most active (IC 50 = 2.07 μM) in this study .
    • Method: The compounds were synthesized by condensation of 3-acetylcoumarin 1 with aryl aldehydes 2 in chloroform in the presence of piperidine .
    • Results: The coumarinic chalcone 4a has been found to be the most active (IC 50 = 2.07 μM) in this study .
  • Microwave-assisted synthesis of substituted 4-chloro-8-methyl-2-phenyl-1,5-dioxa-2H-phenanthren-6-ones and their antimicrobial activity

    • Application: The compounds synthesized in this study were tested for their antimicrobial activity. The compounds 3e, 3f, and 3g were found to be potent against tested fungal and bacterial strains .
    • Method: The compounds were synthesized from substituted (E)-1-(7-Hydroxy-4-methyl-8-coumarinyl)-3-phenyl-2-propen-1-ones, 2a – o in good yield using the microwave-assisted Vilsmeier–Haack reaction .
    • Results: The compounds 3e, 3f, and 3g were found to be potent against tested fungal and bacterial strains .
  • Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities

    • Application: The synthesized compounds were evaluated for possible antioxidant activities. The coumarinic chalcone 4a has been found to be the most active (IC 50 = 2.07 μM) in this study .
    • Method: The compounds were synthesized by condensation of 3-acetylcoumarin 1 with aryl aldehydes 2 in chloroform in the presence of piperidine .
    • Results: The coumarinic chalcone 4a has been found to be the most active (IC 50 = 2.07 μM) in this study .

properties

IUPAC Name

(4-chlorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c22-19-6-4-17(5-7-19)20(24)18-3-1-2-16(14-18)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISADTRNAZOJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643310
Record name (4-Chlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone

CAS RN

898761-75-6
Record name (4-Chlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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